6-ethyl-1,3-dimethyl-5-{[(naphthalen-1-yl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
6-ethyl-1,3-dimethyl-5-{[(naphthalen-1-yl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound with a molecular formula of C22H21N3O2S and a molecular weight of 391.49. This compound belongs to the class of pyrido[2,3-d]pyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 6-ethyl-1,3-dimethyl-5-{[(naphthalen-1-yl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the naphthalen-1-ylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl groups in the pyrido[2,3-d]pyrimidine ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups through electrophilic substitution reactions using reagents like alkyl halides or aryl halides in the presence of a strong base.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: It has been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and viral infections.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-1,3-dimethyl-5-{[(naphthalen-1-yl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, such as DNA replication and repair. This inhibition can lead to the disruption of cellular functions and ultimately result in cell death, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar compounds to 6-ethyl-1,3-dimethyl-5-{[(naphthalen-1-yl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione include other pyrido[2,3-d]pyrimidine derivatives and indole derivatives. These compounds share similar structural features and biological activities but differ in their specific chemical properties and mechanisms of action. For example:
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also exhibit anticancer and anti-inflammatory activities but have different substituents on the pyrimidine ring.
Indole derivatives: These compounds are known for their broad-spectrum biological activities, including antiviral, anticancer, and antimicrobial properties.
Properties
IUPAC Name |
6-ethyl-1,3-dimethyl-5-(naphthalen-1-ylmethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-4-14-12-23-20-18(21(26)25(3)22(27)24(20)2)19(14)28-13-16-10-7-9-15-8-5-6-11-17(15)16/h5-12H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEPJLAOEFUVNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1SCC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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